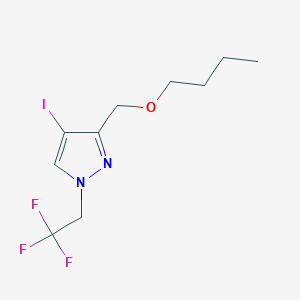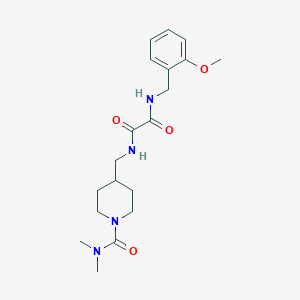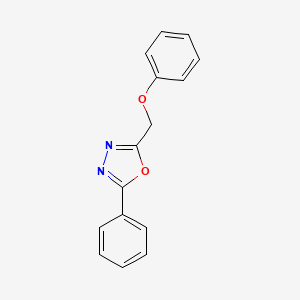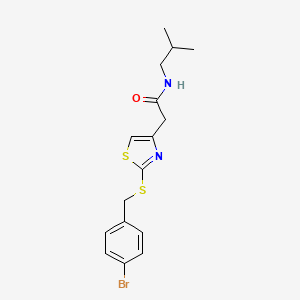![molecular formula C20H21NO2 B2622626 1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 312598-45-1](/img/structure/B2622626.png)
1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids that interact with the endocannabinoid system in the body, which regulates various physiological processes such as pain sensation, appetite, mood, and inflammation.
Mecanismo De Acción
1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione 55,212-2 acts on the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This interaction leads to the activation of various signaling pathways that regulate physiological processes such as pain sensation, inflammation, and mood.
Biochemical and Physiological Effects
Studies have shown that 1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione 55,212-2 has a wide range of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of acute and chronic pain. It also has anti-inflammatory properties and has been shown to reduce inflammation in various tissues. 1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione 55,212-2 has also been shown to have anti-tumor properties and has been studied for its potential in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione 55,212-2 in laboratory experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments to study its effects on various physiological processes. However, one limitation of using this compound is that it is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids in the body.
Direcciones Futuras
There are several future directions for research on 1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione 55,212-2. One area of interest is the potential use of this compound in the treatment of anxiety and depression. Studies have shown that it may have anxiolytic and antidepressant effects, and further research is needed to explore its potential in these areas.
Another area of interest is the potential use of 1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione 55,212-2 in the treatment of addiction. Studies have shown that it may have potential in reducing drug-seeking behavior in animal models of addiction, and further research is needed to explore its potential in this area.
Finally, there is a need for further research on the safety and efficacy of 1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione 55,212-2 in humans. While animal studies have shown promising results, more research is needed to determine whether this compound is safe and effective for use in humans.
Métodos De Síntesis
The synthesis of 1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione 55,212-2 involves the reaction of naphthalene with 1,8-diazabicyclo[3.2.1]octan-2-one in the presence of trifluoroacetic anhydride and acetic anhydride. The resulting product is then treated with trimethylsilyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione 55,212-2 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anti-inflammatory, anti-tumor, and neuroprotective properties. Studies have also suggested that it may have potential in the treatment of anxiety, depression, and addiction.
Propiedades
IUPAC Name |
1,8,8-trimethyl-3-naphthalen-1-yl-3-azabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-19(2)15-11-12-20(19,3)18(23)21(17(15)22)16-10-6-8-13-7-4-5-9-14(13)16/h4-10,15H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVGKWQRCJRBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2622543.png)


![4-bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2622546.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2622550.png)


![(Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2622557.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2622559.png)
![N-(4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2622560.png)
![2-Methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2622561.png)

